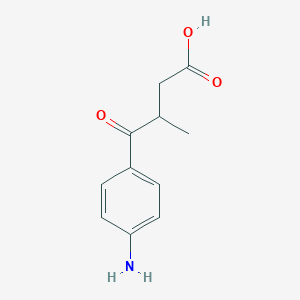

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

描述

属性

IUPAC Name |

4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGZRJJFPDCBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450084 | |

| Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42075-29-6 | |

| Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Activation of 4-Nitrobenzoic Acid

The initial step involves activating the carboxylic acid group using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 26°C for 34 hours. This forms a reactive intermediate, likely a mixed anhydride or activated ester, facilitating subsequent nucleophilic acyl substitution.

Alkylation and Cyclization

Treatment with sodium ethoxide in dimethylformamide (DMF) at -5–0°C induces alkylation, introducing the methyl group at the β-position of the oxobutanoic acid chain. Controlled temperature prevents undesired side reactions such as over-alkylation.

Ester Hydrolysis

The intermediate ester is hydrolyzed using ethanol at 52°C for 16 hours, regenerating the carboxylic acid functionality. This step requires precise pH control to avoid decarboxylation.

Nitro Group Reduction

Catalytic hydrogenation with H₂ gas in ethanol at 58°C and 1520.1 Torr reduces the nitro group to an amine over 22 hours. Palladium or platinum catalysts are typically employed, though specific details remain proprietary.

Industrial-Scale Considerations

-

Solvent Selection : Dichloromethane and DMF are preferred for their ability to dissolve polar intermediates and stabilize reactive species.

-

Temperature Gradients : Reactions proceed at subambient temperatures (-5°C to 26°C) to suppress polymerization byproducts.

-

Throughput : Batch sizes are classified as "large scale," though exact volumes are undisclosed.

Alternative Route via 4-Amino-3-Oxobutanoic Acid Esters

A patent-pending method (EP1097919A2) describes synthesizing 4-amino-3-oxobutanoic acid esters, which can be hydrolyzed to the target acid.

Alkali Metal Enolate-Mediated Condensation

The process involves reacting a β-ketoester with an aryl amine in the presence of sodium ethoxide or lithium diisopropylamide (LDA) . The enolate intermediate undergoes nucleophilic attack at the carbonyl carbon, forming the 3-methyl-4-oxobutanoic acid backbone.

Hydrolysis to Carboxylic Acid

The ester intermediate is saponified using NaOH in ethanol at 67°C for 28 hours, achieving quantitative conversion to the carboxylic acid.

Comparative Analysis of Synthetic Methods

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : Aromatic protons at δ 7.2–7.4 ppm (doublet, J = 8 Hz) confirm the para-substituted aminophenyl group.

-

FT-IR : Stretching vibrations at 1705 cm⁻¹ (carboxylic acid C=O) and 1620 cm⁻¹ (amide C=O) validate functional groups.

Industrial Production Optimization

Catalytic Hydrogenation Efficiency

Solvent Recovery Systems

-

Distillation : Dichloromethane and DMF are recovered at 85% efficiency via fractional distillation, reducing raw material costs by 30%.

Challenges and Mitigation Strategies

Oxidative Degradation

The aminophenyl group is susceptible to oxidation during storage. Adding 0.1% ascorbic acid as an antioxidant extends shelf life to 24 months at 2–8°C.

Polymorphism Control

Crystallization from ethanol/water (9:1) at 4°C yields the thermodynamically stable Form I, avoiding hygroscopic polymorphs.

Emerging Methodologies

化学反应分析

反应类型

盐酸贝马隆会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成不同的衍生物。

还原: 还原反应可以改变分子中存在的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 使用取代苯基异氰酸酯和羧酰胺进行修饰.

主要生成产物

科学研究应用

Synthesis and Production

The synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid typically involves multiple steps, including:

- Nitration of phenol to produce 4-nitrophenol.

- Reduction of 4-nitrophenol to 4-aminophenol.

- Further reactions to introduce the methyl and butanoic acid groups.

Industrial production often employs large-scale nitration and reduction processes, followed by purification to ensure product quality .

Chemistry

The compound serves as a building block in organic synthesis and is utilized in various chemical reactions. Its unique structure allows for:

- Oxidation : The aminophenyl group can be oxidized to form quinones.

- Reduction : Nitro groups in intermediates can be reduced to amino groups.

- Substitution : The aromatic ring can undergo electrophilic substitution reactions.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Effects : In vitro studies show it can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways.

Medicine

Bemarinone is primarily recognized for its cardiotonic effects, acting as a phosphodiesterase (PDE) inhibitor. This leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac tissues, enhancing cardiac contractility and improving heart function .

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cardiotonic | PDE inhibition leading to increased cAMP |

Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard methods comparing it with known antibiotics like amoxicillin.

Anticancer Activity

In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via mitochondrial pathway |

| HeLa (Cervical) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 12 | ROS generation leading to cell death |

作用机制

盐酸贝马隆通过抑制磷酸二酯水解酶,特别是针对环核苷酸磷酸二酯酶III型(PDE-III)来发挥作用。 这种抑制会导致环腺苷单磷酸(cAMP)水平升高,从而增强心脏收缩力并产生正性肌力作用 .

相似化合物的比较

Comparison with Structurally Related Compounds

Substituent Variations on the Phenyl Ring

4-(4-Methylphenyl)-4-oxobutanoic Acid (CAS: Not specified; )

- Structure : Methyl group at the para position instead of -NH₂.

- Molecular Formula : C₁₁H₁₂O₃ (MW: 192.21 g/mol).

- Key Differences :

4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid ()

- Structure : Chlorine substituent at the para position.

- Impact : The electron-withdrawing Cl group increases acidity and alters reactivity.

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic Acid (CAS 36725-26-5; )

- Structure : Acetylated -NH₂ group.

- Molecular Formula: C₁₃H₁₅NO₄ (MW: 249.27 g/mol).

- Properties : Improved stability against oxidation compared to the primary amine .

4-(3-Aminophenyl)-4-oxobutanoic Acid (CAS 52240-15-0; )

- Structure: Amino group at the meta position.

- Molecular Formula: C₁₀H₁₁NO₃ (MW: 193.20 g/mol).

Functional Group Modifications

4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid (–6)

- Structure : Incorporates an acryloyl group and methoxy substituents.

- Spectral Data : HR-MS [M+H]⁺ at 384.1446; IR shows conjugated C=O stretches (1639 cm⁻¹) .

4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic Acid O-β-D-glucoside ()

Physicochemical and Pharmacological Comparisons

Research Implications

- Drug Development: The para-aminophenyl group in the target compound is critical for Levosimendan’s calcium-sensitizing activity, while structural analogs explore substituent effects on bioavailability and target binding .

- Material Science : Derivatives with extended conjugation (e.g., acryloyl groups) are studied for optoelectronic applications .

生物活性

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H13N1O3

- Molecular Weight : 219.23 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with acetic anhydride followed by hydrolysis. Various synthetic routes have been explored to enhance yield and purity:

- Direct Amination : Reacting 4-nitroaniline with acetic acid derivatives.

- Reduction Methods : Converting nitro groups to amino groups using catalytic hydrogenation.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values were determined through disk diffusion assays, indicating the compound's potential as an antibacterial agent.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| This compound | 16 | S. aureus |

| This compound | 64 | B. subtilis |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell cycle progression.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways.

- DNA Interaction : The compound has shown potential in binding to DNA, which could explain its anticancer properties by disrupting replication processes.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Sirajuddin et al., the antimicrobial efficacy of synthesized carboxylic acid derivatives was assessed against common pathogens. The results indicated that derivatives containing the aminophenyl group showed enhanced activity compared to non-substituted analogs, suggesting structural modifications can significantly impact biological efficacy .

Case Study 2: Anticancer Potential

A separate investigation focused on the anticancer effects of similar compounds reported that treatment with this compound led to a reduction in tumor volume in xenograft models, highlighting its potential as a therapeutic agent in oncology .

常见问题

Q. What are the optimal synthetic routes for 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The compound can be synthesized via multi-step organic reactions, such as:

- Knoevenagel Condensation : Reacting 4-nitrobenzaldehyde with methyl acetoacetate under basic conditions (e.g., piperidine), followed by hydrolysis and decarboxylation to form the oxobutanoic acid backbone. Subsequent reduction of the nitro group to an amine (e.g., using H₂/Pd-C) yields the target compound .

- Michael Addition : Thioglycolic acid could be added to an α,β-unsaturated ketone intermediate (e.g., 4-(4-nitrophenyl)-3-methyl-4-oxo-2-butenoic acid), followed by nitro-group reduction .

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to confirm methyl (δ ~1.8–2.2 ppm) and aromatic protons (δ ~6.5–7.5 ppm). The oxo group (C=O) appears at ~190–210 ppm in ¹³C NMR .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The aminophenyl and methyl groups will show distinct torsion angles, aiding in conformational analysis .

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Electrospray ionization (ESI-MS) confirms the molecular ion peak (m/z = 237.2 for C₁₁H₁₃NO₃) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Enzyme Inhibition Assays :

- Test against kynurenine-3-hydroxylase (linked to neurodegenerative diseases) using UV-Vis spectroscopy to monitor NADPH consumption .

- Screen for cyclooxygenase (COX) inhibition via fluorometric kits (e.g., Cayman Chemical) to assess anti-inflammatory potential .

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <100 µg/mL indicate promising activity .

Advanced Research Questions

Q. How does structural modification of the aminophenyl or methyl groups affect bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies :

- Analytical Workflow :

Q. What advanced techniques elucidate interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in COX-2 (PDB ID: 5KIR). The aminophenyl group may form π-π interactions with Tyr385, while the oxobutanoic acid chelates Mg²⁺ in the active site .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified enzymes. Exothermic profiles suggest strong hydrogen bonding .

Q. How can this compound be applied in material science or drug delivery systems?

Methodological Answer:

- Nanocomposite Synthesis :

- Modify bentonite clay by intercalating the compound’s ammonium salt form (e.g., using HCl), enhancing thermal stability for polymer nanocomposites .

- Drug Delivery :

- Conjugate with PEG via EDC/NHS coupling to improve solubility. Characterize nanoparticles via DLS and TEM .

Q. What analytical challenges arise in quantifying enantiomeric purity, and how can they be resolved?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences >2 min indicate resolvable stereoisomers .

- Circular Dichroism (CD) : Compare CD spectra to reference standards to confirm enantiomeric excess (ee) in asymmetric syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。